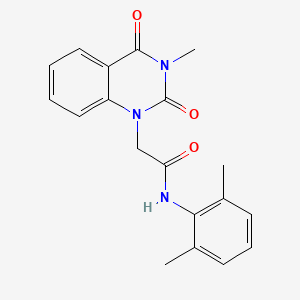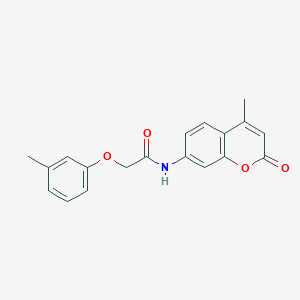![molecular formula C19H20N2O3 B5755326 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and has been found to exhibit promising results in the treatment of various neurological disorders.
Mécanisme D'action
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide acts as a dopamine and serotonin receptor modulator, which helps in regulating the activity of these neurotransmitters. It has been found to bind to the D1 and D2 dopamine receptors and the 5-HT2A serotonin receptor, resulting in the modulation of their activity. This modulation leads to an increase in the release of dopamine and serotonin, which helps in treating various neurological disorders.
Biochemical and Physiological Effects
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to exhibit several biochemical and physiological effects, including an increase in the release of dopamine and serotonin, an improvement in cognitive function, and a reduction in the symptoms of Parkinson's disease and schizophrenia. It has also been found to have a neuroprotective effect, which helps in preventing the degeneration of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications in various neurological disorders. However, the limitations of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost, limited availability, and potential side effects.
Orientations Futures
There are several future directions for the research on 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide for its potential clinical use.
Conclusion
In conclusion, 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising chemical compound that has the potential to be used in the treatment of various neurological disorders. Its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for its potential clinical use.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the condensation of 3-methoxybenzoic acid with 1-pyrrolidinecarbonyl chloride, followed by the reaction with 2-aminobenzamide. The final product is obtained after recrystallization from ethyl acetate.
Applications De Recherche Scientifique
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has the ability to modulate the activity of dopamine and serotonin receptors, which are known to play a crucial role in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-8-6-7-14(13-15)18(22)20-17-10-3-2-9-16(17)19(23)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHPKDRISGSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)



![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)